D2 Receptor Binding Affinity: Thiothixene vs. Fluphenazine and Haloperidol
Thiothixene exhibits exceptionally high affinity for the dopamine D2 receptor, a primary target for antipsychotic action. Its Ki of 0.417 nM for the D2 receptor is notably lower (indicating higher affinity) than that of structurally similar, high-potency first-generation antipsychotics like fluphenazine (Ki = 1.4 nM) and haloperidol (Ki = 2.0 nM) in human cloned receptors [1].
| Evidence Dimension | Dopamine D2 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 0.417 nM |
| Comparator Or Baseline | Fluphenazine (Ki = 1.4 nM); Haloperidol (Ki = 2.0 nM) |
| Quantified Difference | Thiothixene has ~3.4-fold higher affinity than fluphenazine and ~4.8-fold higher affinity than haloperidol for the D2 receptor. |
| Conditions | Binding assay on human cloned dopamine D2 receptors. |
Why This Matters
Higher D2 receptor affinity is directly linked to greater potency, requiring lower milligram doses to achieve therapeutic effects, which may influence initial dose selection and side-effect management strategies.
- [1] Roth, B. L., Sheffler, D. J., & Kroeze, W. K. (2004). Magic shotguns versus magic bullets: selectively non-selective drugs for mood disorders and schizophrenia. Nature Reviews Drug Discovery, 3(4), 353-359. (Data cited from PDSP Ki Database). View Source
